7-Bromoisoquinolin-1-ol

Descripción general

Descripción

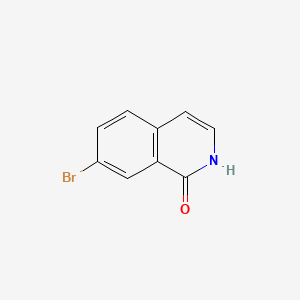

7-Bromoisoquinolin-1-ol is an organic compound with the molecular formula C9H6BrNO. It is also known by other names such as 7-bromo-1-hydroxyisoquinoline and 7-bromo-2H-isoquinolin-1-one . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 7th position and a hydroxyl group at the 1st position of the isoquinoline ring.

Métodos De Preparación

The synthesis of 7-Bromoisoquinolin-1-ol can be achieved through various synthetic routes. One common method involves starting with 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal as the initial reactants. The process includes a Pictet-Gams reaction, followed by oxidation and radical reactions, resulting in a total yield of 35% . Another method involves the reaction of 7-bromo-1-chloroisoquinoline with ammonium acetate in acetic acid at 100°C for 4 hours .

Análisis De Reacciones Químicas

7-Bromoisoquinolin-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 7-bromoisoquinolin-1-one.

Reduction: Reduction reactions can convert it into 7-bromo-1,2-dihydroisoquinolin-1-one.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 7-bromoisoquinolin-1-one, 7-bromo-1,2-dihydroisoquinolin-1-one, and various substituted isoquinolines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 7-Bromoisoquinolin-1-ol serves as a building block for synthesizing various organic compounds. Its bromine atom and hydroxyl group contribute to its reactivity, allowing it to participate in diverse chemical reactions. It is particularly useful in the development of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Biology

The compound plays a crucial role as a ligand in biological studies. It has been investigated for its interactions with various biological receptors and enzymes, which can provide insights into cellular mechanisms and disease processes. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, such as CYP1A2, which are involved in drug metabolism.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties . Research indicates that it may act as an inhibitor for certain enzymes linked to various diseases. For instance, studies have highlighted its potential use in treating cardiovascular diseases by inhibiting Rho-kinase activity, which is implicated in hypertension and other cardiovascular disorders .

Case Study 1: Rho-Kinase Inhibition

A study published on substituted isoquinolines demonstrated that derivatives of this compound could effectively inhibit Rho-kinase activity. This inhibition was linked to potential therapeutic benefits for conditions like hypertension and heart failure . The study provided compelling evidence that these compounds could serve as lead candidates for drug development targeting cardiovascular diseases.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of isoquinoline derivatives, including this compound. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation . This highlights its potential utility in oncology as a therapeutic agent against various malignancies.

Comparative Data Table

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Hydroxyl group, bromine atom | Drug synthesis, enzyme inhibition |

| 7-Bromoisoquinoline | Lacks hydroxyl group | Less polar, different reactivity |

| 4-Bromoisoquinoline | Bromine at 4th position | Varies in reactivity |

| 6-Bromoisoquinoline | Bromine at 6th position | Alters chemical properties |

Mecanismo De Acción

The mechanism of action of 7-Bromoisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as CYP1A2, which is involved in the metabolism of various drugs. The compound’s hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

7-Bromoisoquinolin-1-ol can be compared with other similar compounds, such as:

7-Bromoisoquinoline: Lacks the hydroxyl group at the 1st position, making it less polar and potentially less reactive in certain chemical reactions.

4-Bromoisoquinoline: Has the bromine atom at the 4th position, leading to different reactivity and applications.

6-Bromoisoquinoline: Features the bromine atom at the 6th position, which also alters its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

7-Bromoisoquinolin-1-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : C₉H₆BrNO

- Molecular Weight : 228.06 g/mol

- CAS Number : 11276133

The compound features a bromine atom at the 7-position of the isoquinoline structure, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets:

- Inhibition of Bromodomain-Containing Proteins : It has been identified as a selective inhibitor of bromodomain-containing protein 7 (BRD7), which plays a role in cancer progression. The compound binds to BRD7 with submicromolar affinity, demonstrating significant potential as a therapeutic agent in cancer treatment .

- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, particularly prostate cancer cells (LNCaP and PC-3). The inhibition is notably more pronounced in androgen receptor-positive cell lines .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Cancer Treatment : Given its role as a BRD7 inhibitor, this compound is being explored for its potential in treating malignancies such as prostate cancer, breast cancer, and colorectal cancer .

- Neurological Disorders : Some studies suggest that isoquinoline derivatives may have neuroprotective effects and could be beneficial in treating conditions like Alzheimer's disease and neuropathic pain .

Toxicity and Safety Profile

While this compound shows promise in various applications, it is important to consider its toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling and further studies on its safety profile .

Prostate Cancer Research

A significant study focused on the efficacy of this compound in prostate cancer models. Researchers treated LNCaP cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The results indicated that at concentrations of 5 µM, the compound effectively reduced cell proliferation by targeting BRD7 .

Comparative Study with Other Inhibitors

In comparative studies, this compound was evaluated alongside other BRD inhibitors. It demonstrated superior selectivity towards BRD7 compared to compounds like BI7273 and GSK-5959, which are known to inhibit other bromodomain proteins. This selectivity underscores its potential as a targeted therapy for cancers reliant on BRD7 activity .

Research Findings Summary Table

Propiedades

IUPAC Name |

7-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOKREQUHLPVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460915 | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-15-6 | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoisoquinolin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.